4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound that belongs to the class of thienopyrazines This compound is characterized by the presence of a fluorophenethyl group, a methoxyphenyl group, and a hexahydrothieno[3,4-b]pyrazin-2(1H)-one core with a 6,6-dioxide functionality
Preparation Methods
The synthesis of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Thienopyrazine Core: The initial step involves the construction of the thienopyrazine core through a cyclization reaction. This can be achieved by reacting a suitable diene with a thiocarbonyl compound under acidic conditions.
Introduction of the Fluorophenethyl Group: The fluorophenethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the thienopyrazine core with a fluorophenethyl halide in the presence of a base.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a similar nucleophilic substitution reaction, using a methoxyphenyl halide.
Oxidation to Form the 6,6-Dioxide: The final step involves the oxidation of the thienopyrazine core to introduce the 6,6-dioxide functionality. This can be achieved using an oxidizing agent such as hydrogen peroxide or a peracid.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the thienopyrazine core, leading to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can target the 6,6-dioxide functionality, converting it back to the corresponding thienopyrazine.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the thienopyrazine core.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines).
Scientific Research Applications
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in disease.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-fluorophenethyl)-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide can be compared with other similar compounds, such as:
Thienopyrazines: Compounds with a similar thienopyrazine core but different substituents. These compounds share some chemical properties but differ in their biological activity and applications.
Fluorophenethyl Derivatives: Compounds with a fluorophenethyl group but different core structures. These compounds may have similar biological activity but different chemical reactivity.
Methoxyphenyl Derivatives: Compounds with a methoxyphenyl group but different core structures. These compounds may have similar chemical properties but different biological activity.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]-4-(3-methoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O4S/c1-28-18-4-2-3-17(11-18)24-20-14-29(26,27)13-19(20)23(12-21(24)25)10-9-15-5-7-16(22)8-6-15/h2-8,11,19-20H,9-10,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHBQEMCXSJORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(CC2=O)CCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.